2-Nitrobenzohydrazide
Overview
Description
2-Nitrobenzohydrazide is an organic compound with the molecular formula C7H7N3O3. It is a derivative of benzohydrazide, where a nitro group is substituted at the second position of the benzene ring. This compound is known for its applications in various chemical reactions and its potential biological activities.
Mechanism of Action
Target of Action
2-Nitrobenzohydrazide, also known as 2-Nitrobenzhydrazide, is a compound that has been studied for its potential bioactivity Benzohydrazide derivatives have been shown to exhibit activity against various biological targets, including prostate cancer cells and various bacterial species .
Mode of Action
Benzohydrazide derivatives are known for their high bioactivity, chelating ability, and high reaction ability . These compounds can interact with their targets, leading to changes at the molecular level that result in their observed bioactivity .
Biochemical Pathways
It’s worth noting that benzohydrazide derivatives have been associated with a wide range of biological properties, including antibacterial, anti-fungal, anti-tubercular, antioxidant, photoprotective, anticancer, and anti-inflammatory effects . These effects suggest that these compounds may interact with multiple biochemical pathways.
Result of Action
One study found that a benzohydrazide derivative showed high insecticidal activity against house fly and rice weevil . Other benzohydrazide derivatives have shown promising results against E.histolytica and exhibited anti-inflammatory action in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrobenzohydrazide can be synthesized through the reaction of 2-nitrobenzoic acid with hydrazine hydrate. The reaction typically involves refluxing the mixture in ethanol, followed by crystallization to obtain the pure product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated crystallization processes can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Reduction: 2-Aminobenzohydrazide.
Substitution: Various substituted benzohydrazides depending on the electrophile used.
Scientific Research Applications
2-Nitrobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 3-Nitrobenzohydrazide
- 4-Nitrobenzohydrazide
- 2-Chloro-4-nitrobenzohydrazide
Comparison: 2-Nitrobenzohydrazide is unique due to the position of the nitro group, which influences its reactivity and biological activity. Compared to its isomers, this compound may exhibit different chemical and biological properties due to the electronic effects of the nitro group at the ortho position .
Properties
IUPAC Name |
2-nitrobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-9-7(11)5-3-1-2-4-6(5)10(12)13/h1-4H,8H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGGDXLOJMNFBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209403 | |
Record name | o-Nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-26-8 | |
Record name | 2-Nitrobenzohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrobenzohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 606-26-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-nitrobenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Nitrobenzohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAW3U8B8S3 | |
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Q1: What is the structural characterization of 2-Nitrobenzohydrazide?
A1: this compound (C7H7N3O3) possesses a molecular weight of 181.15 g/mol. While specific spectroscopic data varies across studies and derivatives, common characterization techniques include Infrared (IR) spectroscopy and single-crystal X-ray diffraction, revealing structural insights such as bond lengths, angles, and intermolecular interactions like hydrogen bonding. [, , , , ]
Q2: How does this compound contribute to the formation of Schiff bases?
A2: this compound serves as a key reactant in Schiff base synthesis, reacting with various aldehydes. This reaction typically occurs in a solvent like methanol, forming a characteristic C=N bond in the resulting Schiff base compound. [, , ]
Q3: Can you provide examples of this compound derivatives and their crystal structures?
A3: Several research articles highlight the synthesis and structural analysis of this compound derivatives. For instance:
Q4: What intermolecular interactions are commonly observed in crystal structures of this compound derivatives?
A4: Hydrogen bonding is a prominent feature in the crystal structures of this compound derivatives. These interactions often involve the hydrazide group (N-H) as a donor and oxygen atoms (O) from nitro, methoxy, or hydroxyl groups as acceptors. The resulting hydrogen bond networks contribute to the overall stability and packing arrangements within the crystal lattice. [, , , , , ]
Q5: What is the significance of planarity in benzohydrazide derivatives for potential tuberculostatic activity?
A5: Research suggests a correlation between molecular planarity and tuberculostatic activity in benzohydrazide derivatives. Compounds capable of adopting a planar conformation, facilitated by intramolecular interactions and the absence of bulky substituents, tend to exhibit higher activity against Mycobacterium tuberculosis. Conversely, significant distortions from planarity can diminish their effectiveness. []
Q6: Have any this compound derivatives shown promising biological activity?
A6: While this compound itself may not be the primary focus of biological activity studies, its derivatives have demonstrated potential in various areas:
Q7: How does the structure of the aldehyde influence the biological activity of this compound-derived Schiff bases?
A7: Modifying the aldehyde used in Schiff base synthesis directly impacts the resulting compound's structure and, consequently, its biological activity. For instance, incorporating specific functional groups like halogens (e.g., bromine, iodine), hydroxyl, or methoxy groups can influence the molecule's polarity, conformation, and ability to interact with biological targets, ultimately affecting its potency and selectivity. [, ]
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